molecular formula C4H10ClOP B073051 Diethylphosphinic chloride CAS No. 1112-37-4

Diethylphosphinic chloride

Cat. No. B073051
CAS RN: 1112-37-4
M. Wt: 140.55 g/mol
InChI Key: KGENPKAWPRUNIG-UHFFFAOYSA-N
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Description

Diethylphosphinic chloride is a chemical compound that has been widely used in scientific research. It is an organophosphorus compound that is used as a reagent in the synthesis of various organic compounds. This compound is a colorless liquid that is soluble in organic solvents such as ethanol, ether, and chloroform.

Scientific Research Applications

Organophosphorus Heterocycles Synthesis

  • A study by Zemlyanoi, Kukhar, & Kolodyazhnyĭ (2010) explored the formation of new organophosphorus heterocycles, including isoindolyl-bis-phosphonate, using reactions involving o-phthaloyl chloride and sodium diethylphosphite.

Chemical Properties of Bisphosphonates

  • In research by Zemlianoy et al. (2011), the synthesis and properties of cyclic bisphosphonates, specifically 3,3-bis(diethylphosphono)-1(3H)-isobenzofuranone, were studied, demonstrating various chemical reactions and the formation of bisphosphonic acid.

Insecticidal Activity of Organophosphorus Compounds

Synthesis of Alkylidenebisphosphonates

Influence on Polydimethylvinylsiloxanes

  • A study by Zhdanov, Kurasheva, & Kuteinikova (1984) examined the effect of diethylphosphite on polydimethylvinylsiloxanes, revealing insights into polymer chemistry and potential applications in material science.

Thermal Degradation in Flame-Retardant Polymers

Safety and Hazards

Diethylphosphinic chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Mechanism of Action

Target of Action

Diethylphosphinic chloride is an organophosphorus compound . It is used as a reagent and catalyst in the synthesis of phosphorus compounds . The primary targets of this compound are the molecules or substrates involved in these chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets in chemical reactions. It can act as an electrophilic phosphorus reagent, participating in electrophilic phosphination reactions . The chloride ion in the molecule can be replaced by other nucleophiles, leading to the formation of various phosphorus compounds .

Biochemical Pathways

They are involved in various genomic and metabolic pathways of bacteria . It’s important to note that this compound is primarily used in chemical synthesis rather than in biological systems .

Result of Action

The result of this compound’s action is the formation of new phosphorus compounds. For example, it can be used to synthesize flame retardants . The flame retardancy is based on the condensed phase in the case of certain polymers . The peak heat release rate and the decomposition activation energy are greatly reduced for certain mixtures, indicating that a stable insulating barrier is formed .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts with water , and is sensitive to moisture . Therefore, it should be handled and stored in a dry environment. Additionally, it should be kept away from oxidizing agents and strong bases to avoid hazardous reactions .

properties

IUPAC Name

1-[chloro(ethyl)phosphoryl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENPKAWPRUNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409374
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1112-37-4
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does diarsenic trioxide interact with diethylphosphinic chloride, and what is the significance of this reaction?

A1: The research demonstrates that diarsenic trioxide can selectively exchange its oxygen atoms with chlorine atoms in this compound []. This reaction is significant because it offers a novel method to form P-O-P bonds, which are crucial for synthesizing various organophosphorus compounds. The reaction proceeds under mild conditions (heating at 50-60°C), making it a potentially valuable tool in synthetic chemistry.

Q2: What analytical techniques were used to study the reaction between this compound and diarsenic trioxide?

A2: The researchers primarily utilized ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to monitor the reaction progress and identify the products formed []. ³¹P NMR is a powerful technique for studying phosphorus-containing compounds, providing information about the chemical environment and bonding of phosphorus atoms.

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